
2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(6,7-Dimethoxy-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid” is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold . It is a part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones, a related compound, was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further substituted with acetic acid . The molecular formula is C19H21NO6S .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 391.44 and a predicted density of 1.327±0.06 g/cm3 . The boiling point is predicted to be 603.4±65.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown successful synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives using the Pummerer-type cyclization, demonstrating the cyclization's effectiveness with boron trifluoride diethyl etherate as a catalyst (Saitoh et al., 2001).
Lipase-Catalyzed Kinetic Resolution : The enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids, including the 6,7-dimethoxy variant, have been prepared using Burkholderia cepacia lipase-catalyzed kinetic resolution, highlighting the role of solvent and water content in reactivity and enantioselectivity (Paál et al., 2008).
Biological and Pharmacological Applications
Bradykinin-1 Antagonists : The compound's imino functional group has been sulfonylated and tested for activity on recombinant human B(1) receptors, showing significant biological activity (Huszár et al., 2008).
Potential PET AMPA Receptor Ligands : Carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized as potential positron emission tomography AMPA receptor ligands for imaging brain diseases (Gao et al., 2006).
Anticonvulsant Effects : Studies have explored the synthesis of new 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines related to analogues with anticonvulsant effects in animal models of epilepsy, leading to the identification of active molecules (Gitto et al., 2010).
Analytical Techniques
- High-Performance Liquid Chromatography : A sensitive chromatographic method has been developed for the simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines in the rat brain, using fluorescent labeling reagents (Inoue et al., 2008).
Novel Compound Synthesis
- Synthesis of Novel Hybrids : A synthesis of novel tacrine-tetrahydroisoquinoline hybrids as acetylcholinesterase inhibitors has been achieved, demonstrating the utility of the compound in creating new pharmacologically active derivatives (Ming, 2011).
Mécanisme D'action
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs , which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can interact with various targets to exert their biological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can affect various biochemical pathways, leading to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
It is known that furan derivatives, which are structurally similar to this compound, can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinoline analogs can exert diverse biological activities, suggesting that this compound could have multiple molecular and cellular effects .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can influence the action of similar compounds .
Propriétés
IUPAC Name |
2-[2-(benzenesulfonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-25-17-10-13-8-9-20(27(23,24)14-6-4-3-5-7-14)16(12-19(21)22)15(13)11-18(17)26-2/h3-7,10-11,16H,8-9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHNYGFKVRKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)S(=O)(=O)C3=CC=CC=C3)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
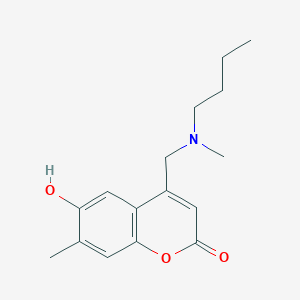
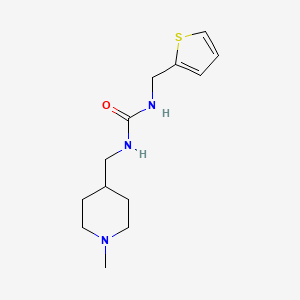
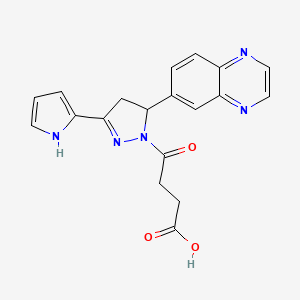
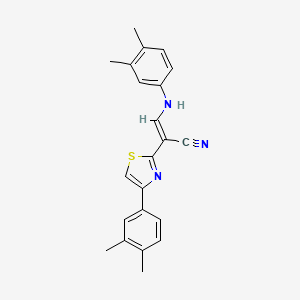
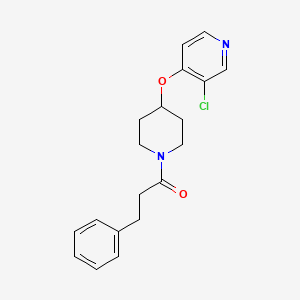
![2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B3005443.png)
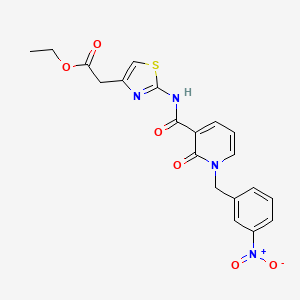
![Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate](/img/structure/B3005446.png)
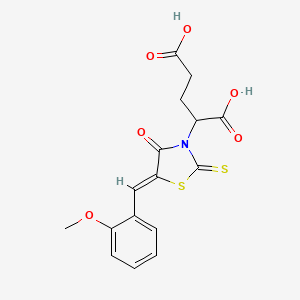
![4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzonitrile](/img/structure/B3005450.png)
![6-ethyl-2-(ethylsulfanyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B3005451.png)
![2-Methyl-2-[(3-methylphenyl)methyl]oxirane](/img/structure/B3005455.png)


